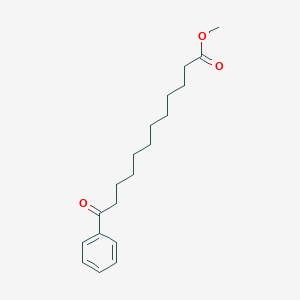

Methyl 12-oxo-12-phenyldodecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 12-oxo-12-phenyldodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-22-19(21)16-12-7-5-3-2-4-6-11-15-18(20)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTXNWXOCUSENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299719 | |

| Record name | methyl 12-oxo-12-phenyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104828-35-5 | |

| Record name | methyl 12-oxo-12-phenyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 12-oxo-12-phenyldodecanoate

Abstract

Long-chain keto-esters are a class of molecules that serve as pivotal intermediates in modern organic synthesis, providing versatile scaffolds for constructing complex bioactive compounds and advanced materials.[1] This technical guide provides an in-depth, research-grade overview of a robust and reliable synthetic pathway to Methyl 12-oxo-12-phenyldodecanoate, a representative ω-phenyl long-chain keto-ester. The synthesis is strategically designed around a cornerstone of aromatic chemistry: the Friedel-Crafts acylation. We will dissect the strategic rationale, explore the underlying reaction mechanisms, and provide detailed, step-by-step protocols for each stage of the synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation of this and similar compounds.

Strategic Design & Retrosynthetic Analysis

The successful synthesis of a target molecule hinges on a logical and efficient strategy. For this compound, a retrosynthetic analysis reveals a clear and powerful approach.

The primary disconnection point is the carbon-carbon bond between the phenyl ring and the adjacent carbonyl group. This bond is ideally formed via an electrophilic aromatic substitution, pointing directly to the Friedel-Crafts acylation reaction .[2][3][4][5] This classic transformation is unparalleled for attaching an acyl group to an aromatic ring.

This leads to two key precursors:

-

Benzene: The aromatic nucleophile.

-

11-(Methoxycarbonyl)undecanoyl chloride: A bifunctional C12 electrophile, containing the reactive acyl chloride and the protected terminal ester.

The decision to employ Friedel-Crafts acylation over the related alkylation is a critical strategic choice, driven by two primary factors:

-

Avoidance of Polyalkylation: The ketone product of acylation is deactivated towards further electrophilic attack due to the electron-withdrawing nature of the carbonyl group. This effectively prevents the addition of multiple side chains, a common issue in Friedel-Crafts alkylation.[3][6]

-

Prevention of Rearrangement: Long-chain alkyl halides used in Friedel-Crafts alkylation are prone to carbocation rearrangements, leading to a mixture of isomeric products. The acylium ion intermediate in the acylation reaction is resonance-stabilized and not susceptible to such rearrangements, ensuring the formation of the desired linear product.[6][7]

The overall synthetic workflow is thus a two-stage process, as illustrated below.

Caption: Overall Synthetic Workflow

Stage 1: Synthesis of the Acylating Agent

The efficacy of the core Friedel-Crafts reaction is contingent upon the purity and availability of the electrophilic partner, 11-(Methoxycarbonyl)undecanoyl chloride. This intermediate is prepared in two straightforward steps from the commercially available dodecanedioic acid.

Protocol I: Selective Mono-esterification of Dodecanedioic Acid

The primary challenge in this step is achieving selective esterification of only one of the two carboxylic acid groups. While several methods exist, a statistically controlled Fischer esterification offers a balance of simplicity and acceptable yield for laboratory-scale synthesis. By using the diacid as the limiting reagent relative to the alcohol, we favor the formation of the monoester.

Methodology:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dodecanedioic acid (50.0 g, 0.217 mol).

-

Add methanol (300 mL) and concentrated sulfuric acid (2.0 mL) as the catalyst.

-

Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (250 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted diacid, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Monomethyl dodecanedioate. The product can be further purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Protocol II: Formation of 11-(Methoxycarbonyl)undecanoyl chloride

Conversion of the remaining carboxylic acid to an acyl chloride is a standard transformation, readily achieved with thionyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) simplifies the workup procedure.[8]

Methodology (Perform in a well-ventilated fume hood):

-

Place Monomethyl dodecanedioate (40.0 g, 0.164 mol) into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium hydroxide solution).

-

Carefully add thionyl chloride (24 mL, 0.328 mol, 2.0 equivalents) to the flask.

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The evolution of gas (HCl and SO₂) should be observed. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 11-(Methoxycarbonyl)undecanoyl chloride is a pale yellow oil. It can be purified by vacuum distillation but is typically used directly in the next step without further purification, assuming high conversion.

Stage 2: The Core Reaction: Friedel-Crafts Acylation

This step constitutes the key carbon-carbon bond formation, assembling the final product. The reaction must be performed under strictly anhydrous conditions, as the Lewis acid catalyst, aluminum chloride (AlCl₃), reacts vigorously with moisture.

Mechanistic Framework

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.

Caption: Friedel-Crafts Acylation Mechanism

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion.[9]

-

Nucleophilic Attack: The π-electron cloud of the benzene ring attacks the electrophilic carbon of the acylium ion. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6][9]

-

Deprotonation: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final ketone product and regenerating the AlCl₃ catalyst.

A crucial experimental consideration is the stoichiometry of the catalyst. Because the ketone product is a Lewis base, it readily forms a complex with AlCl₃, rendering the catalyst inactive.[5] Therefore, slightly more than one equivalent of AlCl₃ must be used per equivalent of acyl chloride.

Protocol III: Synthesis of this compound

Safety Precaution: Benzene is a known carcinogen and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE). Aluminum chloride is corrosive and reacts violently with water.

Methodology:

-

Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

Charge the flask with anhydrous aluminum chloride (24.0 g, 0.180 mol) and dry benzene (150 mL).

-

Cool the stirred suspension to 0-5°C using an ice bath.

-

Dissolve the 11-(Methoxycarbonyl)undecanoyl chloride (approx. 0.164 mol) from Stage 1 in dry benzene (50 mL) and place it in the dropping funnel.

-

Add the acyl chloride solution dropwise to the cooled AlCl₃ suspension over a period of 60-90 minutes. Maintain the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C and maintain for 2-3 hours to ensure completion.[2][4]

-

Cool the reaction mixture back to room temperature and then carefully pour it, with vigorous stirring, onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This step hydrolyzes the aluminum-ketone complex.

-

Transfer the entire mixture to a large separatory funnel. Add ethyl acetate (150 mL) and shake.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine all organic layers and wash sequentially with 2M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification

The crude product is typically an oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 15-20% ethyl acetate) is typically effective.

-

Analysis: Fractions should be monitored by TLC and those containing the pure product (visualized by UV light and/or a potassium permanganate stain) are combined.

-

Final Product: Removal of the eluent under reduced pressure yields this compound as a white solid or pale yellow oil.

Data Summary

Table 1: Key Reagent Properties

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Key Hazards |

| Dodecanedioic Acid | C₁₂H₂₂O₄ | 230.30 | ~1.15 | Irritant |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.636 | Corrosive, Water-Reactive |

| Aluminum Chloride | AlCl₃ | 133.34 | 2.48 | Corrosive, Water-Reactive |

| Benzene | C₆H₆ | 78.11 | 0.876 | Carcinogen, Flammable |

Table 2: Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Key Reagents | Typical Yield | Product State |

| I | Fischer Esterification | Dodecanedioic acid, MeOH, H₂SO₄ | 40-55% | White Solid |

| II | Acyl Chloride Formation | Monomethyl dodecanedioate, SOCl₂ | >90% | Pale Yellow Oil |

| III | Friedel-Crafts Acylation | Acyl chloride, Benzene, AlCl₃ | 70-85% | White Solid / Oil |

Conclusion

This guide details a reliable and scalable two-stage synthesis for this compound. The strategy leverages a classic Friedel-Crafts acylation, a method chosen for its high regioselectivity and freedom from side reactions like poly-substitution and skeletal rearrangement. By providing detailed, step-by-step protocols and elucidating the mechanistic principles, this document serves as a comprehensive resource for researchers. The methodologies described herein are not only applicable to the target molecule but can also be adapted for the synthesis of a wide array of analogous ω-aryl long-chain ketones, which are valuable building blocks in pharmaceutical and materials science.

References

- Vertex AI Search. Friedel-Crafts Acylation of Benzene.

- MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.

- Karami, B., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.

- Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions.

- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- ChemistryStudent. (2022). Acylation of Benzene - Friedel Crafts (A-Level Chemistry). YouTube.

- ScienceDirect. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- ChemicalBook. 12-PHENYLDODECANOIC ACID CAS#: 14507-27-8.

- Organic Chemistry. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube.

- Science.gov. friedel-crafts acylation reaction: Topics.

- ChemicalBook. 12-PHENYLDODECANOIC ACID | 14507-27-8.

- PrepChem.com. Synthesis of 11-bromo undecanoyl chloride.

- BenchChem. (2025). The Ascendant Role of Long-Chain Keto-Esters in Modern Organic Synthesis: A Technical Guide.

- Santa Cruz Biotechnology. 12-Phenyldodecanoic acid | CAS 14507-27-8.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. prepchem.com [prepchem.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structural Elucidation of Methyl 12-oxo-12-phenyldodecanoate

Introduction

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a foundational requirement for understanding its function and potential applications. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of methyl 12-oxo-12-phenyldodecanoate. This molecule, with its combination of a long-chain aliphatic ester and an aromatic ketone, presents a unique set of analytical challenges and opportunities. This document will not merely list procedures but will delve into the scientific rationale behind the selection of experiments and the interpretation of the resulting data, ensuring a thorough and validated structural assignment.

The structural elucidation process is a synergistic application of multiple analytical techniques, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular architecture.

Chapter 1: Purification and Sample Preparation: The Foundation of Accurate Analysis

Before any structural analysis can commence, the purity of the sample must be unequivocally established. Impurities can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation of the data.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

-

Column Selection: A reverse-phase C18 column is the logical choice due to the non-polar nature of the long aliphatic chain and the aromatic ring of the target molecule.

-

Mobile Phase Gradient: A gradient elution is employed to ensure optimal separation. The initial mobile phase should be relatively polar (e.g., 60:40 acetonitrile:water) to retain the compound on the column, gradually increasing to a higher concentration of the organic solvent (e.g., 95:5 acetonitrile:water) to elute the purified compound.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl ketone chromophore (typically around 245 nm) is used to monitor the elution of the compound.

-

Fraction Collection and Verification: Fractions corresponding to the major peak are collected. The purity of these fractions should be re-assessed by injecting a small aliquot back into the HPLC system under the same conditions. A single, sharp peak is indicative of high purity.

Chapter 2: Unveiling the Carbon-Hydrogen Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the connectivity of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.95 | Doublet | 2H | Protons ortho to C=O on the phenyl ring | Deshielded by the electron-withdrawing carbonyl group. |

| ~ 7.55 | Triplet | 1H | Proton para to C=O on the phenyl ring | Aromatic proton with typical coupling to ortho protons. |

| ~ 7.45 | Triplet | 2H | Protons meta to C=O on the phenyl ring | Aromatic protons with typical coupling to ortho and para protons. |

| ~ 3.67 | Singlet | 3H | -OCH₃ (methyl ester) | Singlet due to the absence of adjacent protons. |

| ~ 2.95 | Triplet | 2H | -CH₂-C(=O)Ph | Protons alpha to the phenyl ketone are deshielded. |

| ~ 2.30 | Triplet | 2H | -CH₂-C(=O)OCH₃ | Protons alpha to the ester carbonyl. |

| ~ 1.70 | Quintet | 2H | -CH₂-CH₂-C(=O)Ph | Protons beta to the phenyl ketone. |

| ~ 1.60 | Quintet | 2H | -CH₂-CH₂-C(=O)OCH₃ | Protons beta to the ester carbonyl. |

| ~ 1.25 | Broad Multiplet | 12H | -(CH₂)₆- | Overlapping signals of the central methylene groups in the aliphatic chain. |

dot

Caption: Predicted ¹H NMR Connectivity Diagram.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule.[1]

Expected ¹³C NMR Spectral Data for this compound:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200.0 | C=O (Ketone) | The carbonyl carbon of the ketone is significantly deshielded. |

| ~ 174.0 | C=O (Ester) | The ester carbonyl carbon is also deshielded but to a lesser extent than the ketone. |

| ~ 137.0 | Quaternary C of Phenyl Ring | The carbon atom of the phenyl ring attached to the carbonyl group. |

| ~ 133.0 | CH of Phenyl Ring (para) | Aromatic carbon chemical shifts are characteristic. |

| ~ 128.5 | CH of Phenyl Ring (ortho/meta) | Aromatic carbon chemical shifts are characteristic. |

| ~ 51.5 | -OCH₃ (Methyl Ester) | The carbon of the methoxy group. |

| ~ 38.5 | -CH₂-C(=O)Ph | The carbon alpha to the phenyl ketone. |

| ~ 34.0 | -CH₂-C(=O)OCH₃ | The carbon alpha to the ester carbonyl. |

| ~ 29.0-29.5 | -(CH₂)ₙ- | Overlapping signals of the methylene carbons in the long aliphatic chain. |

| ~ 25.0 | -CH₂-CH₂-C(=O)OCH₃ | The carbon beta to the ester carbonyl. |

| ~ 24.0 | -CH₂-CH₂-C(=O)Ph | The carbon beta to the phenyl ketone. |

2D NMR: Connecting the Pieces

To confirm the assignments made from 1D NMR and to establish the connectivity of the entire molecule, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the aliphatic chain from one end to the other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for this molecule would be:

-

The protons of the -OCH₃ group to the ester carbonyl carbon.

-

The protons alpha to the ketone to the ketone carbonyl carbon and the quaternary carbon of the phenyl ring.

-

The protons alpha to the ester to the ester carbonyl carbon.

-

dot

Caption: NMR Strategy for Structure Elucidation.

Chapter 3: Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Ionization Mode: Positive ion mode is chosen as the carbonyl oxygen atoms can be readily protonated to form [M+H]⁺ ions.

-

High-Resolution Analysis: TOF analysis provides high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments.

Expected Mass Spectrometry Data:

-

Molecular Ion: A prominent peak corresponding to the [M+H]⁺ ion will be observed at m/z 333.2424 (calculated for C₂₁H₃₃O₃⁺). The high-resolution data will confirm the elemental composition.

-

Key Fragmentation Patterns: Aromatic ketones exhibit characteristic fragmentation patterns.[2]

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aliphatic chain is a highly favorable fragmentation pathway, resulting in a stable benzoyl cation at m/z 105.[2] This is often the base peak in the spectrum.

-

McLafferty Rearrangement: Aromatic ketones with a sufficiently long alkyl chain can undergo a McLafferty rearrangement. In this case, it would involve the transfer of a hydrogen atom from the gamma position of the aliphatic chain to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol fragment.

-

dot

Caption: Key MS Fragmentation Pathway.

Chapter 4: Identifying Functional Groups with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~ 3060 | Medium | Aromatic C-H | Stretch |

| ~ 2925, 2855 | Strong | Aliphatic C-H | Stretch |

| ~ 1735 | Strong | C=O (Ester) | Stretch |

| ~ 1685 | Strong | C=O (Ketone) | Stretch |

| ~ 1595, 1450 | Medium-Weak | C=C | Aromatic Ring Stretch |

| ~ 1250, 1170 | Strong | C-O | Ester Stretch |

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, clearly indicating the presence of both an ester and a ketone.[3][4][5] The ketone carbonyl is at a lower wavenumber due to conjugation with the aromatic ring, which weakens the C=O bond.[6]

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the careful and integrated analysis of data from multiple spectroscopic techniques. The purity of the sample, confirmed by HPLC, provides the confidence that the observed signals are intrinsic to the target molecule. NMR spectroscopy establishes the complete carbon-hydrogen framework and the precise connectivity of all atoms. Mass spectrometry confirms the molecular weight and elemental composition, and its fragmentation pattern provides corroborating evidence for the presence of the phenyl ketone moiety. Finally, IR spectroscopy provides a rapid confirmation of the key functional groups. The convergence of all this data leads to a single, unambiguous structural assignment, providing the solid foundation necessary for any further research or development involving this compound.

References

-

Guo, Y., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(11), 4259-4267. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Pete Punthasee. (2022). IR Video 7 - Region 3 practice Aldehyde vs Ketone vs Ester [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to 4-O-β-D-Glucopyranosyl-D-mannose (Epilactose)

Abstract

This technical guide provides a comprehensive overview of 4-O-β-D-glucopyranosyl-D-mannose, a disaccharide also known as epilactose. Initially addressing a noted discrepancy in the assignment of CAS numbers, this document clarifies its chemical identity and focuses on its synthesis, characterization, and significant biological activities. We delve into the primary method of its production via enzymatic epimerization of lactose using cellobiose 2-epimerase, offering detailed protocols for synthesis and purification. The guide further presents a thorough analytical characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). A significant portion is dedicated to its well-documented role as a prebiotic, elucidating its mechanism of action through the modulation of gut microbiota and the promotion of beneficial short-chain fatty acids. This document is intended for researchers, scientists, and professionals in drug development and food science, providing the foundational knowledge and practical methodologies for the study and application of epilactose.

Introduction and Nomenclature

4-O-β-D-Glucopyranosyl-D-mannose is a disaccharide composed of a β-D-glucopyranose unit linked to a D-mannose unit through a (1→4) glycosidic bond. It is an epimer of lactose, differing in the configuration at the C-2 position of the glucose residue, which is a mannose unit in this case. This structural nuance imparts distinct physicochemical and biological properties compared to its common isomer, lactose.

It is important to address a point of ambiguity regarding its Chemical Abstracts Service (CAS) number. While some commercial suppliers have erroneously listed this compound under CAS number 104828-35-5, this identifier is more accurately associated with Methyl 12-oxo-12-phenyldodecanoate. The correct and recognized CAS numbers for 4-O-β-D-glucopyranosyl-D-mannose are 15761-61-2 and, for its common name epilactose, 50468-56-9 .[1][2] This guide will utilize the correct nomenclature and CAS identifiers.

The growing interest in functional foods and nutraceuticals has brought epilactose to the forefront of research, primarily due to its promising prebiotic potential.[3][4][5] Unlike lactose, epilactose is resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon where it is selectively fermented by beneficial gut bacteria.

Physicochemical Characterization

A thorough characterization is paramount for the unambiguous identification and quality control of 4-O-β-D-glucopyranosyl-D-mannose. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molecular Weight | 342.30 g/mol | [1][6] |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2S,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]oxane-3,4,5-triol | [1] |

| CAS Number | 15761-61-2 (4-O-β-D-glucopyranosyl-D-mannose), 50468-56-9 (epilactose) | [1][2] |

| Appearance | White solid | |

| Solubility | Soluble in water. Slightly soluble in ethanol. Almost insoluble in ether. | [7] |

| Melting Point | 239 °C | [7] |

| Specific Rotation (α) | +34° (c=8, H₂O) | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The ¹H and ¹³C NMR spectra provide detailed information about the monosaccharide composition, anomeric configuration, and glycosidic linkage.

¹H and ¹³C NMR Spectral Data of 4-O-β-D-glucopyranosyl-D-mannose

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Glc-1 | 103.5 | 4.65 (d, J=7.8 Hz) |

| Glc-2 | 73.8 | 3.25 (dd, J=7.8, 9.0 Hz) |

| Glc-3 | 76.5 | 3.50 (t, J=9.0 Hz) |

| Glc-4 | 70.2 | 3.38 (t, J=9.0 Hz) |

| Glc-5 | 76.8 | 3.45 (m) |

| Glc-6a | 61.3 | 3.90 (dd, J=12.0, 2.0 Hz) |

| Glc-6b | 3.75 (dd, J=12.0, 5.5 Hz) | |

| Man-1α | 94.2 | 5.18 (d, J=1.8 Hz) |

| Man-1β | 94.5 | 4.85 (d, J=0.9 Hz) |

| Man-2α | 69.5 | 4.10 (dd, J=1.8, 3.3 Hz) |

| Man-2β | 71.8 | 3.95 (dd, J=0.9, 3.3 Hz) |

| Man-3 | 70.8 | 3.80 (dd, J=3.3, 9.0 Hz) |

| Man-4 | 78.5 | 3.65 (t, J=9.0 Hz) |

| Man-5 | 72.5 | 3.55 (m) |

| Man-6a | 61.7 | 3.85 (m) |

| Man-6b | 3.70 (m) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from typical values for similar structures.

-

Sample Preparation: Dissolve 5-10 mg of 4-O-β-D-glucopyranosyl-D-mannose in 0.5 mL of deuterium oxide (D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with water suppression.

-

Typical parameters: 32 scans, relaxation delay of 2 s, acquisition time of 4 s.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D proton-decoupled carbon spectrum.

-

Typical parameters: 2048 scans, relaxation delay of 2 s.

-

-

2D NMR (for complete assignment):

-

Acquire COSY (Correlation Spectroscopy) to establish proton-proton correlations within each sugar ring.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations, which is crucial for identifying the glycosidic linkage.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its composition.

-

Sample Preparation: Prepare a dilute solution of 4-O-β-D-glucopyranosyl-D-mannose (approximately 10 µg/mL) in a mixture of water and a suitable organic solvent (e.g., acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Infuse the sample into an electrospray ionization source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

In positive ion mode, expect to observe sodiated adducts [M+Na]⁺ (m/z 365.1) and potentially potassiated adducts [M+K]⁺.

-

In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ (m/z 341.1) and adducts with anions like formate [M+HCOO]⁻.

-

-

Tandem MS (MS/MS):

-

Select the parent ion of interest (e.g., [M+Na]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to confirm the sequence of monosaccharides and the position of the glycosidic linkage. Key fragments will arise from glycosidic bond cleavage.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the quantification and purity assessment of epilactose, particularly in reaction mixtures and final products.

-

Instrumentation: An HPLC system equipped with a refractive index detector (RID).

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column (e.g., with Ca²⁺ or Pb²⁺ counter-ions).[3]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is commonly used for amino-propyl columns. For ligand-exchange columns, water is typically used as the mobile phase.[8][9][10]

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[8]

-

Quantification: Create a calibration curve using standards of known concentrations of 4-O-β-D-glucopyranosyl-D-mannose.

Synthesis of 4-O-β-D-Glucopyranosyl-D-mannose

The most efficient and widely used method for the synthesis of epilactose is the enzymatic epimerization of lactose using cellobiose 2-epimerase.[11][12]

Enzymatic Synthesis Workflow

The overall workflow for the enzymatic synthesis and purification of epilactose is depicted below.

Caption: Enzymatic synthesis and purification of epilactose.

Detailed Protocol for Enzymatic Synthesis

This protocol is based on the use of recombinant cellobiose 2-epimerase from organisms such as Caldicellulosiruptor saccharolyticus or Flavobacterium johnsoniae.[11][13]

-

Enzyme Production:

-

Express the recombinant cellobiose 2-epimerase in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae.[11]

-

Grow the host cells under optimal conditions and induce enzyme expression.

-

Harvest the cells and prepare a cell-free extract containing the enzyme.

-

-

Enzymatic Reaction:

-

Prepare a solution of lactose (e.g., 50 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[11]

-

Add the cell-free extract containing the cellobiose 2-epimerase to the lactose solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80 °C for the enzyme from C. saccharolyticus).[11]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.

-

The reaction typically reaches equilibrium with a conversion yield of epilactose around 30-33%.[13]

-

-

Reaction Termination:

-

Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., 100 °C for 10 minutes).[11]

-

Purification Strategy

The primary challenge in purification is the separation of epilactose from the unreacted lactose. A multi-step approach is often employed.[11][14]

-

Removal of Unreacted Lactose:

-

Add a β-galactosidase enzyme that selectively hydrolyzes lactose to glucose and galactose with minimal activity on epilactose.[11]

-

Optimize the pH and temperature for the β-galactosidase activity.

-

-

Removal of Monosaccharides:

-

The resulting mixture contains epilactose, glucose, and galactose.

-

Use a microorganism, such as Saccharomyces cerevisiae (baker's yeast), which will consume the monosaccharides but not epilactose.[11]

-

Incubate the mixture with the yeast until the monosaccharides are fully consumed.

-

-

Final Polishing by Chromatography:

-

Remove the yeast cells by centrifugation.

-

The supernatant, now enriched in epilactose, can be further purified by column chromatography, such as cation exchange chromatography, to remove any remaining impurities.[14]

-

Biological Activity: Prebiotic Properties

The primary biological significance of 4-O-β-D-glucopyranosyl-D-mannose lies in its prebiotic activity.[3][4][5] Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit.

Mechanism of Action

Epilactose is not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[11] In the colon, it is selectively fermented by beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[3][4] This selective fermentation leads to:

-

Modulation of Gut Microbiota: An increase in the population of beneficial bacteria and a decrease in potentially harmful bacteria.[3][4]

-

Production of Short-Chain Fatty Acids (SCFAs): The fermentation of epilactose produces SCFAs, such as butyrate, propionate, and acetate. Butyrate is a particularly important metabolite as it is the primary energy source for colonocytes and has anti-inflammatory properties.[15]

-

Lowering of Colonic pH: The production of SCFAs leads to a decrease in the pH of the colon, which can inhibit the growth of pathogenic bacteria.[3]

Signaling Pathway of Prebiotic Action

The prebiotic effect of epilactose can be visualized as a cascade of events in the gut.

Caption: Mechanism of prebiotic action of epilactose.

Conclusion

4-O-β-D-glucopyranosyl-D-mannose, or epilactose, is a disaccharide of significant interest due to its demonstrated prebiotic properties. This guide has provided a detailed overview of its chemical characterization, including spectroscopic and chromatographic data, and has outlined robust protocols for its enzymatic synthesis and purification. The elucidation of its mechanism of action in modulating the gut microbiota underscores its potential as a valuable ingredient in functional foods and as a therapeutic agent for promoting gut health. Further research into its long-term health benefits and applications in various food matrices is warranted.

References

-

Watanabe, J., et al. (2010). Practical preparation of epilactose produced with cellobiose 2-epimerase from Ruminococcus albus NE1. Bioscience, Biotechnology, and Biochemistry, 74(8), 1736-7. [Link]

-

Cardoso, B. B., et al. (2023). Two-step purification of epilactose produced by cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus. Food Chemistry, 404, 134587. [Link]

-

ChemBK. (2024). 4-O-beta-D-glucopyranosyl-D-glucopyranose. [Link]

-

Watanabe, J., et al. (2008). Prebiotic properties of epilactose. Journal of Dairy Science, 91(12), 4518-4526. [Link]

-

Kuschel, A., et al. (2016). Large-scale purification of epilactose using a semi-preparative HPLC system. Journal of Chromatography B, 1033-1034, 336-342. [Link]

-

Saburi, W., et al. (2010). Practical Preparation of Epilactose Produced with Cellobiose 2-Epimerase from Ruminococcus albus NE1. Bioscience, Biotechnology, and Biochemistry, 74(8), 1736-1737. [Link]

-

Cardoso, B. B., et al. (2022). Modulation of Enzymatic Activity by Moderate Electric Fields: Perspectives for Prebiotic Epilactose Production via Cellobiose-2-Epimerase. Foods, 11(15), 2275. [Link]

- Google Patents. (2019). Method for producing high purity epilactose.

-

Ma, X., et al. (2023). An in vitro analysis of how lactose modifies the gut microbiota structure and function of adults in a donor-independent manner. Frontiers in Nutrition, 9, 1040744. [Link]

-

Stressler, T., et al. (2014). Epilactose production by 2 cellobiose 2-epimerases in natural milk. Journal of Dairy Science, 97(2), 729-737. [Link]

-

PubChem. (n.d.). 4-O-beta-D-glucopyranosyl-D-mannose. [Link]

-

Van den Ende, W., et al. (2018). Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. International Journal of Molecular Sciences, 19(10), 2959. [Link]

-

Watanabe, J., et al. (2008). Prebiotic properties of epilactose. Journal of Dairy Science, 91(12), 4518-4526. [Link]

-

CAS Common Chemistry. (n.d.). 4-O-β-D-Glucopyranosyl-D-mannose. [Link]

-

Semantic Scholar. (n.d.). Prebiotic properties of epilactose. [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

-

PubChem. (n.d.). 4-O-beta-D-Mannopyranosyl-D-glucopyranose. [Link]

-

Journal of Agroalimentary Processes and Technologies. (n.d.). Determination of lactose in milk and dairy products by HPLC-RID method. [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectrum of α-lactose monohydrate and... [Link]

-

Lactalis Ingredients. (2022). Lactose and modulation of the intestinal microbiota. [Link]

-

National Institutes of Health. (2025). Gut Microbiota in Lactose Intolerance: A Mendelian Randomization Study on Microbial Mechanisms and Potential Links to Tumor Inflammatory Microenvironments. [Link]

-

ResearchGate. (n.d.). Determination of lactose in milk and dairy products by HPLC-RID method. [Link]

-

MDPI. (2022). NMR Metabonomic Profile of Preterm Human Milk in the First Month of Lactation: From Extreme to Moderate Prematurity. [Link]

-

PubMed. (n.d.). Lactones of Disialyl Lactose: Characterisation by NMR and Mass Spectra. [Link]

-

MDPI. (2023). Influence of Lactose Supplementation on Regulation of Streptococcus thermophilus on Gut Microbiota. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of modified (a) lactose (Lac-NH 2 ) and (b) maltose... [Link]

-

National Institutes of Health. (n.d.). Biological Activities of Lactose-Derived Prebiotics and Symbiotic with Probiotics on Gastrointestinal System. [Link]

-

Cheméo. (n.d.). D-Glucopyranose, 4-O-«beta»-D-galactopyranosyl- (CAS 5965-66-2). [Link]

-

PubMed. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. [Link]

-

MDPI. (n.d.). Modulation of the Gut Microbiota by Nutrition and Its Relationship to Epigenetics. [Link]

-

MDPI. (2024). Prebiotic Strategies to Manage Lactose Intolerance Symptoms. [Link]

Sources

- 1. 4-O-beta-D-glucopyranosyl-D-mannose | C12H22O11 | CID 21123109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. researchgate.net [researchgate.net]

- 4. Prebiotic properties of epilactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prebiotic properties of epilactose. | Semantic Scholar [semanticscholar.org]

- 6. 4-O-beta-D-Mannopyranosyl-D-glucopyranose | C12H22O11 | CID 10450027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. tandfonline.com [tandfonline.com]

- 13. Epilactose production by 2 cellobiose 2-epimerases in natural milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Practical preparation of epilactose produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An in vitro analysis of how lactose modifies the gut microbiota structure and function of adults in a donor-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 12-oxo-12-phenyldodecanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for Novel Compounds

In the landscape of chemical research and drug development, the synthesis of novel molecules often outpaces the comprehensive characterization of their physical properties. Methyl 12-oxo-12-phenyldodecanoate (CAS No. 104828-35-5) is a case in point. Despite its availability from various chemical suppliers, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physical property data. This guide is designed to address this data gap by providing a dual approach: firstly, by presenting theoretically predicted values for key physical properties, and secondly, by offering detailed, field-proven experimental protocols for their empirical determination. This dual-pronged strategy equips researchers with both immediate, actionable estimations and the methodological framework for future experimental validation.

Section 1: Molecular Identity and Predicted Physicochemical Profile

This compound is a long-chain keto-ester characterized by a terminal phenyl group. This structural feature is anticipated to significantly influence its physical properties, particularly in comparison to its aliphatic analogue, methyl 12-oxooctadecanoate. The presence of the aromatic ring introduces rigidity and the potential for π-π stacking interactions, which typically leads to a higher melting point and boiling point compared to similar-sized aliphatic compounds.

Due to the absence of experimental data, the following physical properties have been estimated using computational predictive models. It is crucial to underscore that these values are theoretical and await experimental verification.

| Physical Property | Predicted Value | Method of Prediction |

| Molecular Weight | 304.42 g/mol | Calculation from molecular formula (C₁₉H₂₈O₃) |

| Melting Point | Not available | Prediction of melting points for novel, complex organic molecules is notoriously challenging and often yields high uncertainty without experimental data from closely related structures. |

| Boiling Point | Not available | Similar to the melting point, accurate prediction of the boiling point is difficult without experimental data. The high molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform. | Based on the principle of "like dissolves like"[1]; the long hydrocarbon chain and aromatic ring confer a nonpolar character, while the ketone and ester groups provide some polarity. |

Section 2: Theoretical Framework and Experimental Determination of Physical Properties

This section provides a detailed overview of the standard experimental procedures for determining the key physical properties of a novel solid organic compound like this compound.

Melting Point Determination

Theoretical Underpinning: The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium. For a pure compound, the melting range is typically narrow (0.5-1°C).[2] The presence of impurities generally leads to a depression and broadening of the melting point range.[2]

Experimental Protocol: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[3]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to determine an approximate melting range. Subsequently, a fresh sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has transformed into a liquid is the end of the range.[4]

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Theoretical Underpinning: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For high molecular weight compounds like this compound, which is expected to be a solid at room temperature, the boiling point would be determined at reduced pressure (vacuum distillation) to prevent decomposition at high temperatures.

Experimental Protocol: Micro-Boiling Point Method (for liquids)

Assuming a sufficient quantity of the compound can be melted without decomposition, the micro-boiling point method can be employed.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the molten this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

Heating: The test tube assembly is heated in a Thiele tube or a suitable heating block.[6]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]

Diagram of Micro-Boiling Point Determination Workflow

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Determination

Theoretical Underpinning: Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[8] The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[9]

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[10]

Section 3: Spectroscopic and Spectrometric Characterization

While not strictly physical properties in the same vein as melting or boiling point, spectroscopic and spectrometric data are integral to the definitive identification and characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: NMR spectroscopy is a powerful analytical technique used for determining the structure of organic molecules in solution.[11] For this compound, ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the ester carbonyl (C=O), the ketone carbonyl (C=O), the C-O single bond of the ester, and the aromatic C-H and C=C bonds of the phenyl group.

Mass Spectrometry (MS)

Purpose: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12] It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[13][14] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[15]

Conclusion

The physical properties of this compound remain to be experimentally determined and documented in the scientific literature. This guide provides a foundational understanding of its predicted physicochemical profile based on its molecular structure and offers detailed, standard protocols for the experimental determination of its key physical properties. The application of these methods will be crucial for any future research and development involving this compound, ensuring a solid foundation of well-characterized starting materials and intermediates.

References

- Hilal, S. H., et al. (2007). SPARC: A System for Predicting Physical/Chemical Properties of Organic Compounds.

-

Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

- Kramer, C., & Gedeck, P. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11737-11843.

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

- Vandavasi, V. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17371.

- Al-Barakati, A. A., & Al-Qudaihi, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

-

Baitai Paike Biotechnology. (n.d.). Mass Spectrometry Molecular Weight Determination. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

arXiv. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Math-Unipd. (n.d.). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Retrieved from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

ResearchGate. (2025). Calculating physical properties of organic compounds for environmental modeling from molecular structure. Retrieved from [Link]

-

Quora. (2015). What are the principles of predicting the properties of a compound from its chemical structure?. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

ResearchGate. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Allen. (n.d.). Ketones: Structure, Properties and Chemical test. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Scribd. (n.d.). To Determine Boiling Point Giving Liquid. Retrieved from [Link]

-

Quora. (2021). How do you determine the solubility of a solid?. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Medium. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. Retrieved from [Link]

-

OCHEM user's manual. (2014). Melting Point models. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

National Institute of Standards and Technology. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

GeeksforGeeks. (2022). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Unacademy. (n.d.). NEET UG : Physical and Chemical Properties of Ketones. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. jove.com [jove.com]

- 8. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. quora.com [quora.com]

- 11. jchps.com [jchps.com]

- 12. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 13. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Mass Spectrometry Molecular Weight Determination | Baitai Paike Biotechnology [en.biotech-pack.com]

- 15. scribd.com [scribd.com]

A Technical Guide to the Biological Evaluation of Methyl 12-oxo-12-phenyldodecanoate: A Keto-Ester Candidate in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the potential biological activities of Methyl 12-oxo-12-phenyldodecanoate. As a Senior Application Scientist, the following guide is structured to provide not just a theoretical overview, but a practical framework for its investigation, grounded in established scientific principles and methodologies. Given the novelty of this specific molecule, this guide synthesizes data from structurally related keto-esters to hypothesize potential activities and lays out a comprehensive plan for empirical validation.

Introduction: The Therapeutic Potential of Keto-Esters

Keto-esters are a class of organic compounds characterized by the presence of both a ketone and an ester functional group. This unique structural motif imparts a versatile reactivity, making them valuable intermediates in organic synthesis and conferring a wide spectrum of biological activities.[1][2] The keto-ester scaffold is found in numerous naturally occurring and synthetic compounds with demonstrated clinical potential.[1] These molecules have been investigated for their anti-infective, antineoplastic, and antiviral properties, establishing them as a privileged scaffold in medicinal chemistry.[1]

This compound, with its long aliphatic chain, terminal phenyl ketone, and methyl ester group, represents an intriguing candidate for drug discovery. Its lipophilic nature suggests potential for membrane interaction, a key feature for various biological activities. This guide will explore the plausible biological activities of this compound and provide detailed protocols for their investigation.

Synthesis of this compound

A potential synthetic pathway is illustrated below:

Caption: A plausible synthetic workflow for this compound.

Hypothesized Biological Activities and Investigative Strategies

Based on the activities of structurally similar long-chain keto-esters, this compound is hypothesized to possess antimicrobial and cytotoxic activities.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[4][5] Long-chain fatty acids and their esters have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[6] Furthermore, the incorporation of an aryl moiety in keto-ester structures has been shown to enhance their antimicrobial efficacy.[5][7]

3.1.1. Proposed Mechanism of Action: Quorum Sensing Inhibition

A potential mechanism for the antibacterial activity of keto-esters is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including virulence factors.[7][8] Some β-keto esters have been designed as analogues of natural autoinducers to inhibit QS proteins.[7] Computational docking studies suggest these compounds can interact with key proteins in QS systems, such as LasR in Pseudomonas aeruginosa.[8]

Caption: Proposed mechanism of quorum sensing inhibition by keto-ester analogues.

3.1.2. Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[8]

Step-by-Step Methodology:

-

Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains.[8]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and media) and a negative control (media only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.[8]

Cytotoxic Activity

The evaluation of cytotoxic potential is a critical step in drug discovery, particularly for identifying novel anticancer agents.[9][10] Many keto-ester derivatives have been explored for their antineoplastic properties.[1]

3.2.1. Experimental Workflow: In Vitro Cytotoxicity Assessment

A multi-tiered approach combining several assays is recommended to obtain a comprehensive understanding of the compound's cytotoxic effects.[11]

Caption: Experimental workflow for assessing in vitro cytotoxicity.

3.2.2. Detailed Protocols for Cytotoxicity Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess selectivity.[12][13]

-

MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][12]

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

-

-

LDH Release Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9]

-

Treat cells with the compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Measure the amount of formazan produced by the reduction of a tetrazolium salt, which is proportional to the amount of LDH released.

-

Include controls for spontaneous and maximum LDH release.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

Treat cells with the compound for the desired time.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide.

-

Analyze the stained cells by flow cytometry.

-

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard deviation from at least three independent experiments.[9] The results of the antimicrobial and cytotoxicity assays can be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ||

| Pseudomonas aeruginosa | ||

| ... |

Table 2: Cytotoxicity of this compound (IC50 values in µM)

| Cell Line | 24h | 48h | 72h |

| MCF-7 (Breast Cancer) | |||

| HeLa (Cervical Cancer) | |||

| HEK293 (Normal) |

The selectivity index (SI) should also be calculated by comparing the IC50 value on a cancer cell line to that on a normal cell line. A higher SI indicates greater selectivity for cancer cells.[12][13]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological evaluation of this compound. The hypothesized antimicrobial and cytotoxic activities are based on the established biological profiles of related keto-ester compounds. The detailed experimental protocols outlined herein will enable a thorough investigation of these potential activities.

Positive results from these initial in vitro studies would warrant further investigation, including:

-

Elucidation of the precise molecular mechanisms of action.

-

In vivo efficacy and toxicity studies in animal models.

-

Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

The exploration of novel chemical entities like this compound is crucial for the advancement of therapeutic discovery.

References

-

Title: 2,4-Diketo esters: Crucial intermediates for drug discovery Source: PubMed URL: [Link]

-

Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

-

Title: Cytotoxicity Assays | Life Science Applications Source: Bio-Rad URL: [Link]

-

Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

-

Title: Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies Source: PubMed URL: [Link]

-

Title: Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms Source: Archives of Oral Biology URL: [Link]

-

Title: Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity Source: PubMed Central URL: [Link]

-

Title: Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies Source: ResearchGate URL: [Link]

-

Title: Recent advances in the transesterification of β-keto esters Source: RSC Publishing URL: [Link]

-

Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters Source: MDPI URL: [Link]

-

Title: (PDF) Mastering β-keto esters Source: ResearchGate URL: [Link]

Sources

- 1. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. opentrons.com [opentrons.com]

- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

Methyl 12-oxo-12-phenyldodecanoate literature review

An In-depth Technical Guide to Methyl 12-oxo-12-phenyldodecanoate

Introduction: Charting Unexplored Chemical Space

This compound (CAS No. 104828-35-5) is a long-chain keto-ester that occupies a sparsely documented niche in the chemical literature. Its structure, featuring a terminal phenyl ketone, a long aliphatic spacer, and a methyl ester, presents a compelling scaffold for investigation. This bifunctionality suggests potential applications ranging from novel polymer synthesis to the development of bioactive molecules. The long alkyl chain imparts significant lipophilicity, a key consideration in drug design for membrane interaction, while the aromatic ketone and ester groups provide reactive handles for further chemical modification and potential points of interaction with biological targets.

This guide serves as a foundational technical resource for researchers interested in this molecule. In the absence of extensive published data, we will leverage established principles of organic synthesis and spectroscopic analysis, drawing parallels with well-characterized analogous compounds. Our objective is to provide a robust theoretical and practical framework, encompassing a reliable synthetic route, a detailed predictive analysis of its spectroscopic properties, and an informed perspective on its potential applications in drug discovery and materials science.

PART 1: Synthesis and Methodologies

1.1: Proposed Synthetic Pathway

We propose a two-step synthesis starting from Dodecanedioic acid monomethyl ester. This precursor contains the requisite 12-carbon backbone with the methyl ester already in place, streamlining the process.

-

Acyl Chloride Formation: The terminal carboxylic acid of Dodecanedioic acid monomethyl ester is converted to a highly reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

-

Friedel-Crafts Acylation: The synthesized 11-(methoxycarbonyl)undecanoyl chloride is then used to acylate benzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the final product.[1][3][4]

The overall workflow is depicted below.

1.2: Detailed Experimental Protocols

Protocol 1: Synthesis of 11-(Methoxycarbonyl)undecanoyl chloride

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Dodecanedioic acid monomethyl ester (e.g., 24.4 g, 100 mmol).

-

Reagent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the starting material. Carefully add thionyl chloride (14.3 g, 8.8 mL, 120 mmol) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the top of the condenser).

-

Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 11-(methoxycarbonyl)undecanoyl chloride is a colorless to pale yellow liquid and can be used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation to yield this compound

-

Setup: To a flame-dried 500 mL three-neck round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (14.7 g, 110 mmol).

-

Solvent Addition: Add excess benzene (which acts as both solvent and reactant, ~200 mL) and cool the slurry to 0-5°C in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 11-(methoxycarbonyl)undecanoyl chloride (from Protocol 1, ~100 mmol) in a small amount of anhydrous benzene (~50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃/benzene slurry over 30-45 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux (around 60°C) for an additional 2-3 hours to ensure completion.[4]

-

Quenching: Cool the reaction mixture back down in an ice bath and quench it by slowly and carefully pouring it onto crushed ice (~300 g) containing concentrated HCl (~50 mL). This will decompose the aluminum chloride complex.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

1.3: Synthesis Parameter Summary

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Friedel-Crafts Acylation |

| Key Reagents | Dodecanedioic acid monomethyl ester, SOCl₂ | 11-(methoxycarbonyl)undecanoyl chloride, Benzene |

| Catalyst | None (reagent-mediated) | Anhydrous AlCl₃ (Lewis Acid) |

| Solvent | Dichloromethane (DCM) | Benzene (reactant and solvent) |

| Temperature | Reflux (~40°C) | 0°C (addition), then Reflux (~60°C) |

| Stoichiometry | ~1.2 eq. of SOCl₂ | ~1.1 eq. of AlCl₃ |

| Typical Duration | 2-3 hours | 3-4 hours |

| Work-up | Evaporation under reduced pressure | Acidic quench, liquid-liquid extraction |

PART 2: Physicochemical and Spectroscopic Profile